molecular formula C8H6N2O3 B2865819 2-(2,1,3-Benzoxadiazol-4-yl)acetic acid CAS No. 1502229-82-4

2-(2,1,3-Benzoxadiazol-4-yl)acetic acid

Cat. No.: B2865819
CAS No.: 1502229-82-4
M. Wt: 178.147
InChI Key: GVJLWYDEHFIXBK-UHFFFAOYSA-N
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Description

2-(2,1,3-Benzoxadiazol-4-yl)acetic acid is a chemical compound with the molecular formula C8H6N2O3 It is known for its unique structure, which includes a benzoxadiazole ring fused to an acetic acid moiety

Mechanism of Action

Target of Action

It is suggested that the compound may interact with oxidoreductase proteins . These proteins play a crucial role in various biological processes, including metabolism and detoxification.

Mode of Action

It is suggested that the compound may interact with the active site region of oxidoreductase proteins . This interaction could potentially lead to changes in the protein’s function, affecting the biological processes in which these proteins are involved.

Biochemical Pathways

Given its potential interaction with oxidoreductase proteins , it can be inferred that the compound may influence pathways involving oxidation-reduction reactions.

Result of Action

Given its potential interaction with oxidoreductase proteins , it can be inferred that the compound may influence cellular processes involving these proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-Benzoxadiazol-4-yl)acetic acid typically involves the reaction of 2-aminobenzoic acid with nitrous acid to form the benzoxadiazole ring, followed by the introduction of the acetic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzoxadiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The benzoxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while reduction can produce amines. Substitution reactions can lead to halogenated or aminated derivatives.

Scientific Research Applications

2-(2,1,3-Benzoxadiazol-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)acetic acid
  • 2-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetic acid
  • 2-(benzo[c][1,2,5]oxadiazol-4-yl)acetic acid

Uniqueness

2-(2,1,3-Benzoxadiazol-4-yl)acetic acid is unique due to its specific substitution pattern on the benzoxadiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(2,1,3-benzoxadiazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7(12)4-5-2-1-3-6-8(5)10-13-9-6/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJLWYDEHFIXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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